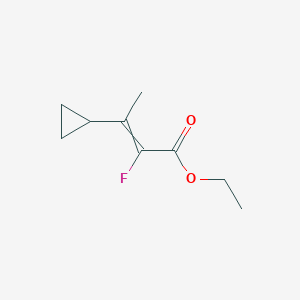

ethyl 3-cyclopropyl-2-fluorobut-2-enoate

Description

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is a chemical compound with the molecular formula C9H13FO2 and a molecular weight of 172.2 g/mol . It is a versatile small molecule scaffold used in various scientific research applications . The compound is characterized by the presence of a cyclopropyl group, a fluorine atom, and an ester functional group, making it a unique and valuable compound in organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

ethyl 3-cyclopropyl-2-fluorobut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FO2/c1-3-12-9(11)8(10)6(2)7-4-5-7/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBERRPZQCSOPAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C)C1CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclopropyl-2-fluorobut-2-enoate typically involves the reaction of cyclopropylacetylene with ethyl 2-fluoroacrylate under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, and under an inert atmosphere to prevent unwanted side reactions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale . The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production . The reaction conditions are optimized to maximize yield and minimize waste, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are used under basic conditions.

Major Products

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Amines and thioethers.

Scientific Research Applications

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclopropyl-2-fluorobut-2-enoate involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The presence of the fluorine atom enhances its binding affinity and selectivity towards target proteins . The cyclopropyl group contributes to the compound’s stability and resistance to metabolic degradation .

Comparison with Similar Compounds

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate can be compared with other similar compounds, such as:

Ethyl 3-cyclopropyl-2-chlorobut-2-enoate: Similar structure but with a chlorine atom instead of fluorine.

Ethyl 3-cyclopropyl-2-bromobut-2-enoate: Similar structure but with a bromine atom instead of fluorine.

Ethyl 3-cyclopropyl-2-iodobut-2-enoate: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl 3-cyclopropyl-2-fluorobut-2-enoate is a compound of significant interest in medicinal and synthetic organic chemistry due to its unique structural features, including a cyclopropyl ring and a fluorinated moiety. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 172.2 g/mol. Its structure is characterized by the following features:

- Cyclopropyl Group : This three-membered ring is known for its unique strain and reactivity, which can influence the compound's biological interactions.

- Fluorine Atom : The presence of fluorine is often associated with enhanced lipophilicity and biological activity, making fluorinated compounds valuable in drug design.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Cyclopropanation Reactions : Involving the reaction of alkenes with carbenes.

- Fluorination Techniques : Utilizing reagents such as diethylaminosulfur trifluoride (DAST) to introduce fluorine into the structure.

- Esterification : Combining an alcohol with a carboxylic acid or its derivatives to form the ester.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and size.

Key Findings from Research

- Enzyme Inhibition : Studies have indicated that compounds with similar structures can act as enzyme inhibitors, potentially affecting metabolic pathways.

- Receptor Ligand Activity : The compound may exhibit activity as a receptor ligand, influencing signaling pathways in cells.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 3-cyclopropylbut-2-enoate | C9H14O2 | Lacks fluorine; simpler structure |

| Ethyl 4-cyclopropylbut-2-enoate | C9H14O2 | Different position for cyclopropyl group |

| Ethyl 3-methylbutanoate | C8H16O2 | No cyclopropane; saturated structure |

| Ethyl 3-fluorobutanoate | C5H9FO2 | Fluorinated but without cyclopropane |

This comparison highlights the unique properties of this compound that may enhance its reactivity and biological activity compared to other compounds.

Medicinal Chemistry

Research has explored the potential of this compound in drug development, particularly focusing on its anti-inflammatory and anticancer properties. For instance, studies have shown that similar fluorinated compounds can significantly modulate biological processes involved in inflammation and tumor growth.

Synthetic Organic Chemistry

The compound's unique structure makes it a valuable building block in organic synthesis, particularly in creating more complex molecules with desired biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.